The primary source of macadamia oil is the seeds of the macadamia tree (Macadamia ternifolia), which belongs to the Proteaceae family. The oil is extracted from the kernels of the nuts, which contain over 75% oil by weight. The composition of macadamia oil can vary based on factors such as seed maturity, geographic location, and cultivation conditions .
Macadamia oil is classified as a vegetable oil and falls under the category of edible oils. It is primarily composed of triglycerides, with significant amounts of monounsaturated fats. Its fatty acid profile includes approximately 60% oleic acid, 19% palmitoleic acid, and smaller amounts of linoleic and alpha-linolenic acids .
The extraction of macadamia oil typically employs cold pressing or solvent extraction methods. Cold pressing involves mechanically pressing the seeds without heat, which helps retain the oil's nutrients and flavor. In contrast, solvent extraction uses organic solvents like hexane to dissolve the oil from the seeds, followed by evaporation to remove the solvent .
Technical Details:
The molecular structure of macadamia oil consists predominantly of triglycerides formed from glycerol and three fatty acids. The key fatty acids include:
The specific gravity of macadamia oil ranges from 0.900 to 0.920, with a flash point exceeding 300 °C (572 °F), indicating its stability during cooking processes .
Macadamia oil undergoes various chemical reactions depending on its application:
Technical Details:
The beneficial effects of macadamia oil are attributed to its rich fatty acid composition:
Research indicates that formulations containing macadamia oil significantly improve skin hydration and elasticity due to its emollient properties .
Macadamia ternifolia seed oil has diverse applications across various fields:
Macadamia ternifolia belongs to the Proteaceae family, a genus comprising four recognized species: M. integrifolia, M. tetraphylla, M. ternifolia, and M. jansenii [7] [8]. Phylogenetic analyses based on nuclear genome sequencing confirm M. ternifolia forms a distinct clade, evolutionarily closer to M. jansenii than to the commercially dominant M. integrifolia or M. tetraphylla [7]. This species is endemic to fragmented rainforest ecosystems in subtropical eastern Australia, specifically distributed from the Samford Valley to Gympie in Queensland [7] [8]. Unlike the widely cultivated M. integrifolia, M. ternifolia occupies a limited native range and remains largely undomesticated due to its toxic properties and smaller nut size [8] [9]. Chloroplast genome studies reveal evidence of historical hybridization with M. integrifolia, contributing to complex genetic relationships despite clear nuclear genomic differentiation [7].
M. ternifolia nuts exhibit distinct morphological characteristics: spherical shape, extremely hard shells, and kernels averaging 2.66–2.98 g per nut [3]. The fruit structure comprises three layers: a fibrous outer husk, a lignified shell, and an edible kernel. Kernels yield 35.25–37.01% of total nut weight, slightly lower than M. integrifolia (typically >40%) [3]. Biochemical analyses reveal kernels contain 65–75% oil by weight, alongside 6–8% sugars and 8–9% protein [2] [3]. The oil accumulation initiates during late nut maturation, coinciding with reduced sugar content [2]. Regional cultivation conditions significantly influence kernel composition; for instance, nuts from China’s Yunnan province show higher linoleic acid (2.91%) and unsaturated fatty acid ratios (85.60%) compared to other regions [3].
Table 1: Morphological and Biochemical Traits of M. ternifolia Kernels
Parameter | Range/Value | Measurement Basis |
---|---|---|
Kernel Weight | 2.66–2.98 g | Per nut |
Kernel Yield | 35.25–37.01% | Percentage of nut |
Total Oil Content | 65–75% | Kernel weight |
Sugar Content (Fresh) | ≤4.6% | Kernel weight |
Protein Content | ~8–9% | Kernel weight |
Dominant Storage Lipids | Triglycerides | >95% of total lipids |
The fatty acid profile of M. ternifolia oil is dominated by monounsaturated fatty acids (MUFAs), constituting 80–86% of total lipids [1] [3] [9]. Key constituents include:
The unsaturated-to-saturated fatty acid ratio ranges from 4.8:1 to 6.2:1, varying with genetic lineage and environmental conditions [2] [3]. This high MUFA concentration confers a low melting point (-8 to -1°C), maintaining liquid state at room temperature, and enhances oxidative stability compared to polyunsaturated-rich oils [1] [9].
Table 2: Fatty Acid Composition of M. ternifolia Seed Oil
Fatty Acid | Carbon Chain | Percentage Range (%) | Biological Relevance |
---|---|---|---|
Oleic Acid | C18:1 | 40.0–51.0 | Skin conditioning, oxidation resistance |
Palmitoleic Acid | C16:1 (ω-7) | 24.0–36.0 | Sebum mimic, cellular regeneration |
Palmitic Acid | C16:0 | 9.3–13.1 | Emollient, oxidative stability |
Stearic Acid | C18:0 | 4.6–6.1 | Emollient, viscosity modifier |
Linoleic Acid | C18:2 (ω-6) | 1.6–3.7 | Barrier repair, low concentration |
Arachidic Acid | C20:0 | 2.9–4.0 | Wax ester precursor |
Beyond fatty acids, M. ternifolia oil contains diverse lipid-soluble phytochemicals contributing to functionality:
Extraction methodology critically influences retention: Cold-pressing preserves higher squalene (261.88 mg/kg) and polyphenol (39.74 mg/kg) levels versus solvent extraction [4]. These compounds synergistically enhance the oil’s antioxidant capacity, as demonstrated in DPPH and FRAP assays [3] [9].
Table 3: Minor Bioactive Constituents in M. ternifolia Oil
Compound Class | Specific Constituents | Concentration Range | Function |
---|---|---|---|
Tocopherols | α-Tocopherol, γ-Tocopherol | 22.3–53.1 mg/kg | Antioxidant, photoprotection |
Phytosterols | β-Sitosterol, Campesterol | 1569–2571 mg/kg | Barrier repair, anti-inflammatory |
Polyphenols | ρ-Hydroxybenzoic acid, Caffeic acid | 19.74–123.40 mg GAE/kg | Radical scavenging, metal chelation |
Squalene | - | 91–268 mg/kg | Emollient, antioxidant |
Critical distinctions exist between these botanically related oils:
Fig. 1: Simplified Phylogenetic Relationship of Macadamia Species
Proteaceae Family ├── Clade 1: Large-fruited Species │ ├── *M. integrifolia* (Smooth-shelled, edible) │ └── *M. tetraphylla* (Rough-shelled, edible) └── Clade 2: Small-fruited Species ├── *M. ternifolia* (Toxic kernels) └── *M. jansenii* (Toxic kernels)
Table 4: Comparative Analysis of Macadamia Species Oils
Parameter | M. ternifolia | M. integrifolia | Significance |
---|---|---|---|
Palmitoleic Acid (%) | 24–36 | 15–22 | Higher skin affinity in M. ternifolia |
Oleic Acid (%) | 40–51 | 55–67 | Better oxidative stability in M. integrifolia |
Cyanogenic Glycosides | Present (∼9.6 mmol/g) | Absent/Trace | Toxicity restricts M. ternifolia to topical use |
Kernel Yield (%) | 35–37 | 40–45 | Commercial preference for M. integrifolia |
Regional Adaptability | Limited (Sub-tropical QLD) | Broad (Global cultivation) | M. integrifolia dominates production |
The physicochemical similarities—including low viscosity, Newtonian flow behavior, and similar saponification indices (185–195 mg KOH/g)—enable interchangeable functionality in emulsions [4] [6]. However, M. ternifolia’s elevated palmitoleic acid may enhance dermal absorption in cosmetic formulations [6] [9].
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